Fructose-asparagine (F-Asn) is an Amadori product formed by the non-enzymatic Maillard reaction between glucose and asparagine. [, , ] This reaction, also known as glycation, involves the condensation of a reducing sugar (glucose in this case) with an amino acid (asparagine), followed by rearrangement and dehydration reactions. [] F-Asn is found naturally in various human foods, particularly those subjected to heating processes like frying, roasting, and drying. [, ] The concentration of F-Asn varies considerably depending on the type of food and the processing method employed. [, ]
F-Asn plays a crucial role in food chemistry, contributing to the color, taste, and aroma of heated foods. [] It acts as a precursor to various Maillard reaction products, including acrylamide, a potential carcinogen formed at high temperatures. [, , , , , ] In microbiology, F-Asn serves as a unique nutrient source for certain bacteria, notably Salmonella enterica. [, , , , , , , , ]
Fructose-asparagine can be synthesized through chemical reactions involving glucose and asparagine. It has also been identified in various food products, indicating its presence in human diets. The synthesis process typically involves heating glucose with asparagine under specific conditions to promote the formation of this compound.
Fructose-asparagine belongs to the class of Amadori products, which are intermediates formed during the Maillard reaction. These compounds are characterized by their ability to undergo further reactions leading to advanced glycation end products, which have implications in aging and diabetes.
The synthesis of fructose-asparagine involves several methods, primarily focusing on the reaction between glucose and asparagine. A common synthetic route includes:
Technical details indicate that careful control of temperature and reaction time is crucial to avoid degradation products that complicate purification .
Fructose-asparagine consists of a fructose moiety linked to an asparagine unit. The molecular formula can be represented as C₁₁H₁₅N₃O₇. In solution, fructose-asparagine exists primarily as a zwitterion or as an ammonium salt due to the presence of both amino and carboxyl functional groups.
Nuclear magnetic resonance (NMR) spectroscopy has been employed to characterize the structure of fructose-asparagine, revealing complex spectra due to the presence of multiple anomeric forms . The compound exhibits distinct peaks corresponding to its unique hydrogen and carbon environments.
Fructose-asparagine participates in several chemical reactions:
Technical details from studies show that conditions such as pH and temperature significantly influence these reactions .
The mechanism by which fructose-asparagine acts within biological systems involves its utilization by certain bacteria as a nutrient source. In Salmonella enterica, fructose-asparagine serves as a primary nutrient during growth in inflamed intestinal environments. The bacterium has developed specific pathways for the uptake and metabolism of this compound, which enhances its survival under competitive conditions .
Research indicates that the presence of fructose-asparagine provides a significant advantage for Salmonella in nutrient-limited environments, particularly during inflammation where it can utilize tetrathionate for anaerobic respiration .
Fructose-asparagine is typically found as a pale yellow crystalline solid or syrupy liquid depending on its purity and moisture content. Its solubility in water makes it relevant for various biological applications.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) have been utilized for quantifying fructose-asparagine concentrations in food samples .
Fructose-asparagine has several applications in scientific research:
Fructose-asparagine (F-Asn), systematically named (2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid (IUPAC), is a glycosylamine compound formed via the Maillard reaction between glucose and asparagine [1] [2]. Its molecular formula is C₁₀H₁₈N₂O₈, with a molar mass of 294.26 g/mol [1] [3]. The compound exists as a zwitterion or ammonium salt in aqueous solutions, contributing to its solubility in water and methanol but insolubility in nonpolar solvents [7].
Structurally, F-Asn features:
Table 1: Key Structural Identifiers of Fructose-Asparagine
Property | Value/Description |
---|---|
IUPAC Name | (2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid |
Molecular Formula | C₁₀H₁₈N₂O₈ |
Molar Mass | 294.26 g/mol |
CAS Registry Number | 34393-27-6 |
Anomeric Forms | α-furanose, β-furanose |
Glycosidic Linkage | N-(1-deoxy-D-fructos-1-yl)-L-asparagine |
F-Asn decomposes at temperatures exceeding 120°C, with thermogravimetric analysis (TGA) indicating a melting point of 118°C followed by rapid degradation [1]. This thermal instability is attributed to its role as a Maillard reaction intermediate. Under heat and low-water conditions, F-Asn undergoes complex rearrangement pathways:
Degradation kinetics reveal pH dependence: acidic conditions favor hydrolysis to glucose and asparagine, while alkaline environments accelerate enolization and fragmentation [7]. In dried foods (e.g., apricots, asparagus), F-Asn concentrations reach 11,000–35,000 pmol/mg dry weight due to low water content, contrasting with undetectable levels in fresh counterparts [2].
Table 2: Stability Parameters of Fructose-Asparagine
Condition | Effect on F-Asn | Key Observations |
---|---|---|
Temperature >120°C | Decomposition | Melting at 118°C; charring above 120°C |
Low Water Activity | Stabilizes intermediate | High accumulation in dried foods (e.g., 48,000 pmol/mg in dried asparagus) |
Acidic pH (pH 3–6) | Hydrolysis to precursors | Reversible Amadori rearrangement |
Alkaline pH | Enolization and fragmentation | Pathway to melanoidins and acrylamide |
Synthesis of F-Asn relies on mimicking the Maillard reaction under controlled conditions. Two primary methodologies are employed:
Glucose and asparagine are refluxed in anhydrous methanol with sodium bisulfite (NaHSO₃) and malonic acid catalysts. Typical conditions include 19 hours at 65–70°C, yielding a crude product contaminated with unreacted sugars and Schiff bases. Purification involves ion-exchange chromatography using Dowex 50 (H⁺ form), with elution via dilute ammonia. This method achieves 18–22% yield but often produces yellow impurities [7].
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